molecular formula C9H18O B2575213 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol CAS No. 2248351-70-2

3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol

Cat. No.: B2575213
CAS No.: 2248351-70-2
M. Wt: 142.242
InChI Key: KBBWHYVCUIFRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol is an organic compound characterized by a cyclopropyl ring with two methyl groups attached to one of the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable reducing agent. One common method is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether, which yields the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method can be scaled up to produce larger quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or other hydrocarbons.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopropanecarboxylic acid: A precursor in the synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-ol.

    2,2-Dimethylcyclopropylmethanol: A structurally similar alcohol with different reactivity and applications.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its cyclopropyl ring and methyl groups contribute to its stability and reactivity, making it valuable in various synthetic and industrial processes.

Properties

IUPAC Name

3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(6-10)4-8-5-9(8,2)3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBWHYVCUIFRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC1(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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